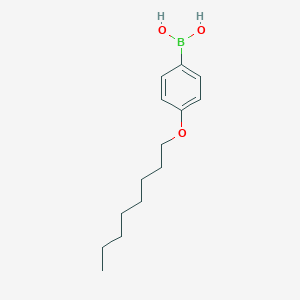

4-辛氧基苯硼酸

描述

4-Octyloxyphenylboronic acid is a type of boronic acid, which belongs to a class of synthetic organic compounds . It has a molecular formula of C14H23BO3 and a molecular weight of 250.146 g/mol .

Synthesis Analysis

Boronic acids, including 4-Octyloxyphenylboronic acid, can be synthesized using both chemical and biological methods . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The InChI representation of 4-Octyloxyphenylboronic acid is InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13 (9-11-14)15 (16)17/h8-11,16-17H,2-7,12H2,1H3 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.

Chemical Reactions Analysis

Boronic acids, including 4-Octyloxyphenylboronic acid, react rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . They also undergo Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .

Physical And Chemical Properties Analysis

4-Octyloxyphenylboronic acid has a molecular weight of 250.14 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 9 rotatable bonds . The exact mass and monoisotopic mass of the compound are 250.1740248 g/mol . The topological polar surface area of the compound is 49.7 Ų .

科学研究应用

Sensing Applications

Boronic acids, including 4-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the identification and tracking of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to bind to certain molecules, making them useful in the separation of complex mixtures.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to form reversible covalent bonds with biological molecules makes them potential candidates for drug development.

6. Fluorescent Tools for Tethering of the Glycan Domain of Antibodies A series of modular and functional PBA-BODIPY dyes have been synthesized, merging the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . These dyes can be used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can help in the detection and quantification of glycated molecules, which is important in the study of diseases like diabetes.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes, where controlled and sustained release of insulin is desirable.

安全和危害

4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

(4-octoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABZSVITXOJJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398346 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octyloxyphenylboronic acid | |

CAS RN |

121554-09-4 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Octyloxyphenylboronic acid influence its self-assembly behavior in aqueous solutions compared to other phenylboronic acid derivatives?

A2: While the provided research doesn't directly compare the self-assembly of OPBA, it does highlight the importance of hydrophobicity in the co-assembly behavior of phenylboronic acid derivatives with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). [] The study found that only the more hydrophobic derivative, 4-dodecyloxyphenylboronic acid (C12), effectively co-assembled with PHOS-PEO to form nanoparticles with intermixed blocks. This suggests that OPBA, with its shorter octyloxy chain, might exhibit different self-assembly characteristics compared to C12 due to its altered amphiphilic balance. Further research is necessary to elucidate the specific self-assembly behavior of OPBA in various aqueous environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)

![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)

![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)